molecular formula C15H18N2O3 B8392144 N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine

N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine

Cat. No. B8392144
M. Wt: 274.31 g/mol
InChI Key: OOMAMVXHGKLHPW-UHFFFAOYSA-N
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Patent
US09174984B2

Procedure details

Hydrogenolysis of the tert-butyl 2-(2-iodooxazol-4-yl)benzylcarbamate was performed using H-Cube, 10% Pd/C, full H2 Mode, at 25° in EtOH. Following completion the reaction was concentrated and the residue was purified via Biotage (0% to 10% gradient; EtOAc:Hex; 50 g-HP-silica gel column). Obtained 200 mg of tert-butyl 2-(oxazol-4-yl)benzylcarbamate. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.47 (s, 9H) 4.39 (s, 2H) 7.36 (ddd, J=7.26, 5.37, 1.77 Hz, 2H) 7.48-7.65 (m, 2H) 7.89 (d, J=1.01 Hz, 1H) 8.00 (s, 1H); MS[MH]+=275.2
Name
tert-butyl 2-(2-iodooxazol-4-yl)benzylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[O:3][CH:4]=[C:5]([C:7]2[CH:21]=[CH:20][CH:19]=[CH:18][C:8]=2[CH2:9][NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])[N:6]=1>CCO.[Pd]>[O:3]1[CH:4]=[C:5]([C:7]2[CH:21]=[CH:20][CH:19]=[CH:18][C:8]=2[CH2:9][NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])[N:6]=[CH:2]1

Inputs

Step One
Name
tert-butyl 2-(2-iodooxazol-4-yl)benzylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1OC=C(N1)C1=C(CNC(OC(C)(C)C)=O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25°
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified via Biotage (0% to 10% gradient; EtOAc:Hex; 50 g-HP-silica gel column)

Outcomes

Product
Name
Type
product
Smiles
O1C=NC(=C1)C1=C(CNC(OC(C)(C)C)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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